N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Nucleophilic Agents
Research has systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones, indicating a wide range of possible reaction outcomes based on the structure of initial reagents and reaction conditions. These reactions yield a diverse array of compounds, including amides and heterocyclic compounds like pyridazinones, demonstrating the potential utility of related structures in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Role in Medicinal Chemistry
Compounds with furanyl or thienyl substituents, including the furan moiety present in the compound of interest, are highlighted for their importance in medicinal chemistry. These structures are key in the design of bioactive molecules with potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, underscoring the broad therapeutic applications of furan derivatives and related compounds (Ostrowski, 2022).
CNS Acting Drug Synthesis
The search for novel Central Nervous System (CNS) acting drugs has identified functional chemical groups, including those related to the furan ring as promising lead molecules. These findings suggest the potential for compounds with furan derivatives to contribute to the development of treatments for CNS disorders, highlighting the significance of such structures in drug discovery (Saganuwan, 2017).
Biomass Conversion to Furan Derivatives
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and its derivatives, points to sustainable approaches to produce fuels, solvents, and polymers. This emphasizes the environmental and industrial relevance of furan chemistry, including the potential applications of compounds structurally related to the furan ring in creating sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyridazinone Compounds as COX-2 Inhibitors
Vicinally disubstituted pyridazinones, a core structure related to the compound of interest, have been identified as potent and selective COX-2 inhibitors, suggesting the potential for the development of anti-inflammatory drugs. This research highlights the therapeutic potential of pyridazinone derivatives in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Properties
IUPAC Name |
N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-26-13-6-5-12(10-15(13)27-2)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)14-4-3-9-28-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWNJDZSCSCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.